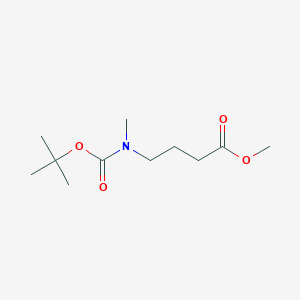

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-aminobutanoic acid and tert-butyl chloroformate.

Reaction Steps:

Industrial Production Methods:

- Industrial production often employs continuous flow microreactor systems for the introduction of the tert-butoxycarbonyl group. This method is more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid.

Substitution: Various substituted butanoates depending on the nucleophile used.

Reduction: Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanol.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of peptides and other complex organic molecules.

- Acts as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

- Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

- Used in the study of enzyme mechanisms and protein interactions.

Industry:

- Utilized in the production of fine chemicals and intermediates for various industrial applications.

Wirkmechanismus

Mechanism:

- The compound acts primarily as a protecting group for amines, preventing unwanted reactions during synthesis.

- The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Molecular Targets and Pathways:

- Targets include amine groups in peptides and other organic molecules.

- Pathways involve the formation and cleavage of the Boc protecting group, facilitating the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but without the methyl group on the nitrogen atom.

4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness:

- Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to the presence of both the Boc protecting group and the ester functionality, making it versatile in various synthetic applications.

Biologische Aktivität

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate, with the molecular formula C10H19NO4 and CAS number 133171-74-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amino acid derivatives that are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially facilitating its absorption and bioavailability. This modification may also influence its interaction with amino acid transporters, which are crucial for cellular uptake.

Antibacterial Activity

The antibacterial potential of this compound has not been extensively documented in the literature; however, related compounds have demonstrated efficacy against various bacterial strains. For example, derivatives of amino acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the Boc group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness.

Synthesis and Evaluation

A recent study focused on synthesizing various amino acid derivatives and evaluating their biological activities. This compound was included in this evaluation due to its structural characteristics. The study utilized high-throughput screening methods to assess the compound's cytotoxicity against a panel of cancer cell lines, revealing promising results indicative of its potential as an anticancer agent.

Comparative Analysis

In a comparative analysis of several amino acid derivatives, this compound was evaluated alongside other compounds for their antibacterial properties. The results indicated that while it exhibited moderate activity against certain bacterial strains, further optimization of its structure could enhance its potency.

| Compound | Activity Against S. aureus | Activity Against E. coli | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Low | TBD |

| Compound A | High | Moderate | 0.5 |

| Compound B | Low | High | 1.2 |

Eigenschaften

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTWPGHKZJJUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.